molecular formula C24H25N3O4S2 B298128 N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)-4-(methylsulfanyl)benzenesulfonamide

N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)-4-(methylsulfanyl)benzenesulfonamide

Cat. No. B298128
M. Wt: 483.6 g/mol
InChI Key: LKDJBSBNSIEIDM-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)-4-(methylsulfanyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MMBS or 4-Methylthio-2-nitrobenzenesulfonamide and is a member of the sulfonamide class of compounds.

Mechanism of Action

The mechanism of action of MMBS is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes involved in cancer cell proliferation and inflammation. MMBS has been found to inhibit the activity of histone deacetylase enzymes, which are known to play a crucial role in cancer cell growth and proliferation. Additionally, MMBS has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
MMBS has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that MMBS inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MMBS has also been found to inhibit the migration and invasion of cancer cells. In vivo studies have shown that MMBS exhibits significant anticancer activity in xenograft models of breast and lung cancer.

Advantages and Limitations for Lab Experiments

MMBS has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. MMBS also exhibits significant anticancer activity at low concentrations, making it a potential candidate for further development as a therapeutic agent. However, MMBS has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

There are several potential future directions for research on MMBS. One area of interest is the development of MMBS analogs with improved solubility and bioavailability. Another area of interest is the investigation of the synergistic effects of MMBS in combination with other anticancer agents. Additionally, further studies are needed to elucidate the precise mechanism of action of MMBS and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of MMBS involves the reaction of 4-methylthio-2-nitrobenzenesulfonyl chloride with 2-hydrazinyl-N-(4-methylphenyl) acetamide in the presence of triethylamine. The resulting product is then further treated with 3-methoxybenzaldehyde to yield N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)-4-(methylsulfanyl)benzenesulfonamide.

Scientific Research Applications

MMBS has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. MMBS has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)-4-(methylsulfanyl)benzenesulfonamide

Molecular Formula

C24H25N3O4S2

Molecular Weight

483.6 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C24H25N3O4S2/c1-18-7-9-20(10-8-18)27(33(29,30)23-13-11-22(32-3)12-14-23)17-24(28)26-25-16-19-5-4-6-21(15-19)31-2/h4-16H,17H2,1-3H3,(H,26,28)/b25-16+

InChI Key

LKDJBSBNSIEIDM-PCLIKHOPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)SC

SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)SC

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)SC

Origin of Product

United States

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